molecular formula C9H11N7O3S B11370523 N-(4-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11370523
M. Wt: 297.30 g/mol
InChI Key: KORQMKCVIJTPBC-UHFFFAOYSA-N
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Description

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-acetamido-1,2,5-oxadiazole with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base such as lithium hydride (LiH) in dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, dimethylformamide (DMF), lithium hydride (LiH)

Major Products Formed

Scientific Research Applications

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For example, its anti-diabetic effect is achieved through the inhibition of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of oxadiazole and triazole rings, which confer specific chemical and biological properties. Its ability to inhibit the α-glucosidase enzyme makes it a promising candidate for anti-diabetic drug development .

Properties

Molecular Formula

C9H11N7O3S

Molecular Weight

297.30 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C9H11N7O3S/c1-4(17)11-7-6(14-19-15-7)8-12-13-9(16(8)2)20-3-5(10)18/h3H2,1-2H3,(H2,10,18)(H,11,15,17)

InChI Key

KORQMKCVIJTPBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)N

Origin of Product

United States

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